Cas no 84277-81-6 (H-Octyl-Gly-OH)

H-Octyl-Gly-OH structure
H-Octyl-Gly-OH structure
H-Octyl-Gly-OH
84277-81-6
C10H21NO2
187.27924323082
MFCD08275756
731629
12810660

H-Octyl-Gly-OH Properties

Names and Identifiers

    • 2-aminodecanoic acid
    • L-2-Aminodecanoic acid(S-form)
    • L-DECYLINE
    • (2S)-2-Amino-decanoic acid
    • (2S)-2-Aminodecanoic acid (ACI)
    • Decanoic acid, 2-amino-, (S)- (9CI)
    • (S)-2-Aminodecanoic acid
    • NSC 206258
    • H-Adec(2)-OH
    • L-2-Aminodecanoic acid
    • AS-10660
    • 5S8K7XJJ61
    • SCHEMBL1768479
    • 2-Aminodecanoic acid, (2S)-
    • AKOS006284517
    • JINGUCXQUOKWKH-VIFPVBQESA-N
    • MFCD08275756
    • (2S)-2-Aminodecanoic acid
    • CS-0182631
    • Decanoic acid, 2-amino-, (S)-
    • 84277-81-6
    • (s)-2-amino-decanoic acid
    • EN300-1298288
    • Decanoic acid, 2-amino-, (2S)-
    • UNII-5S8K7XJJ61
    • (S)-2-Aminodecanoicacid
    • NSC-206258
    • +Expand
    • MFCD08275756
    • JINGUCXQUOKWKH-VIFPVBQESA-N
    • 1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
    • C(CCCCCCC)[C@H](N)C(=O)O

Computed Properties

  • 187.157
  • 2
  • 3
  • 8
  • 187.157
  • 13
  • 137
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.6
  • 63.3A^2

Experimental Properties

  • 1.467
  • 300.9°C at 760 mmHg
  • 135.8°C
  • 0.973

H-Octyl-Gly-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G4U4-250mg
L-2-Aminodecanoic acid(S-form)
84277-81-6 95%
250mg
$16.00 2024-04-21
A2B Chem LLC
AH51964-250mg
L-2-Aminodecanoic acid
84277-81-6 95%
250mg
$14.00 2024-04-19
Aaron
AR00G52G-250mg
L-2-Aminodecanoic acid(S-form)
84277-81-6 95%
250mg
$12.00
abcr
AB390562-250 mg
L-2-Aminodecanoic acid, 95%; .
84277-81-6 95%
250MG
€87.70
Advanced ChemBlocks
P35861-5G
(2S)-2-Amino-decanoic acid
84277-81-6 95%
5G
$210 2023-09-15
Ambeed
A694267-250mg
(S)-2-Aminodecanoic acid
84277-81-6 95%
250mg
$19.0
Chemenu
CM590437-1g
L-2-Aminodecanoic acid
84277-81-6 95%+
1g
$588
Enamine
EN300-1298288-0.05g
(2S)-2-aminodecanoic acid
84277-81-6
0.05g
$1020.0
eNovation Chemicals LLC
D771513-1g
L-2-Aminodecanoic acid(S-form)
84277-81-6 95%
1g
$210 2022-06-09
TRC
H252780-25mg
H-Octyl-Gly-OH
84277-81-6
25mg
$ 125.00 2022-06-04

H-Octyl-Gly-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran
Reference
Alkynylation of mixed acetals with organotin acetylides
Zhai, Dongguan; Zhai, Weixu; Williams, Robert M., Journal of the American Chemical Society, 1988, 110(8), 2501-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aminoacylase Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Reference
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; Nunami, Kenichi; Kato, Jyoji; Yoneda, Naoto; Kubo, Masami; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran ;  3 bar
Reference
3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one
Sinclair, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 3-Pyridinol, 4-(aminomethyl)-6-methyl-5-[2-[(methylamino)methyl]-1-naphthalenyl]… Solvents: Methanol ,  Water ;  20 h, rt
Reference
Enzyme-inspired axially chiral pyridoxamines armed with a cooperative lateral amine chain for enantioselective biomimetic transamination
Liu, Yong Ethan; Lu, Zhaole; Li, Bo; Tian, Jiaxin; Liu, Feng; et al, Journal of the American Chemical Society, 2016, 138(34), 10730-10733

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 2193094-49-2 Solvents: Ethanol ,  Water ;  24 h, 25 °C
Reference
Enantioselective biomimetic transamination of α-keto acids catalyzed by H4-naphthalene-derived axially chiral biaryl pyridoxamines
Hou, Chengkang; Zhao, Guoqing; Xu, Dongfang; Zhao, Baoguo, Tetrahedron Letters, 2018, 59(11), 1028-1033

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 5-[[(2S)-2-[Bis([1,1′:3′,1′′-terphenyl]-5′-yl)[(triethylsilyl)oxy]methyl]-1-pyrr… Solvents: Tetrahydrofuran ,  Water ;  3 d, rt
Reference
Chiral Pyridoxal-Catalyzed Asymmetric Biomimetic Transamination of α-Keto Acids
Shi, Limin; Tao, Chuangan; Yang, Qin; Liu, Yong Ethan; Chen, Jing; et al, Organic Letters, 2015, 17(23), 5784-5787

H-Octyl-Gly-OH Raw materials

H-Octyl-Gly-OH Preparation Products

H-Octyl-Gly-OH Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84277-81-6)
TANG SI LEI
15026964105
2881489226@qq.com

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